molecular formula C6H5BF2O3 B1426591 4,5-Difluoro-2-hydroxyphenylboronic acid CAS No. 1432610-22-4

4,5-Difluoro-2-hydroxyphenylboronic acid

Cat. No.: B1426591
CAS No.: 1432610-22-4
M. Wt: 173.91 g/mol
InChI Key: YIKIRVLQGNKPFB-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 1432610-22-4 . It has a molecular weight of 173.91 and its molecular formula is C6H5BF2O3 . It is usually stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10-12H . The average mass is 173.910 Da and the monoisotopic mass is 174.029984 Da .


Chemical Reactions Analysis

Boronic esters like “this compound” are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

“this compound” is a solid compound .

Scientific Research Applications

Liquid Crystal Research

Gray, Hird, Lacey, and Toyne (1989) explored the synthesis of various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents using 4,5-Difluoro-2-hydroxyphenylboronic acid. They found these compounds exhibit low-melting liquid crystal properties with wide-ranging stable crystal (Sc) phases. These compounds are particularly effective as hosts in ferroelectric systems and for electro-optical devices due to their nematic character. This research provides insights into the potential application of this compound derivatives in the field of liquid crystal technology (Gray et al., 1989).

Catalysis in Amide Synthesis

In 2018, Wang, Lu, and Ishihara discovered that 2,4-bis(trifluoromethyl)phenylboronic acid, a derivative of this compound, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. Their study suggests that the ortho-substituent of boronic acid is crucial in accelerating the amidation process. This catalytic activity is particularly useful in synthesizing α-dipeptides (Wang, Lu, & Ishihara, 2018).

Fluorescent pH Probes

Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, including derivatives of this compound. These compounds displayed enhanced fluorescence in acidic solutions and can serve as efficient fluorescent pH probes. Their absorption and fluorescence properties varied significantly with solvent, demonstrating their potential in diverse applications, including biological and chemical sensing (Baruah et al., 2005).

Vibrational Spectroscopic Studies

Sert, Ucun, and Böyükata (2013) conducted vibrational spectroscopic studies on 3-hydroxyphenylboronic acid, a compound closely related to this compound. They analyzed its molecular structure and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of boronic acid derivatives. This research provides foundational knowledge that can be applied to further studies of this compound (Sert, Ucun, & Böyükata, 2013).

Synthesis of Boronic-Acid-Functionalized Magnetic Attapulgite

Cheng et al. (2015) synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite, an innovative material for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and exceptional selectivity, showing promise for applications in biochemical sample preparation and analysis (Cheng et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “4,5-Difluoro-2-hydroxyphenylboronic acid” and similar boronic esters involve further development of their synthesis and deboronation processes . There is also potential for their use in new chemical transformations .

Mechanism of Action

Target of Action

The primary target of the 4,5-Difluoro-2-hydroxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers its organic group to a transition metal, which in this case is palladium .

Biochemical Pathways

The this compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 17391 , which may influence its absorption, distribution, metabolism, and excretion. The impact on bioavailability would need further experimental data for a comprehensive understanding.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Properties

IUPAC Name

(4,5-difluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIRVLQGNKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256764
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432610-22-4
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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